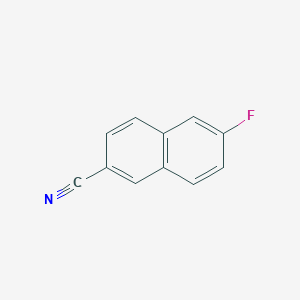

6-Fluoro-2-naphthonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoronaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCTUSUDLMFLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 6-Fluoro-2-naphthonitrile

Introduction

6-Fluoro-2-naphthonitrile is a key building block in the synthesis of a variety of organic molecules, particularly in the fields of pharmaceuticals and materials science. Its unique electronic properties, conferred by the electron-withdrawing nitrile group and the fluorine substituent on the naphthalene core, make it a valuable intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for successful synthesis.

The strategic placement of the fluoro and cyano groups on the naphthalene scaffold allows for diverse functionalization. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. The fluorine atom can modulate the electronic properties of the molecule and serve as a handle for further transformations, such as nucleophilic aromatic substitution.

This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. It aims to provide not only a set of procedures but also the scientific rationale behind the chosen methodologies, empowering the reader to adapt and troubleshoot these syntheses in their own laboratory settings.

Primary Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical routes start from readily available naphthalene derivatives. This guide will focus on two principal pathways:

-

The Sandmeyer Reaction Approach: This classic and reliable method involves the diazotization of an amino group followed by cyanation. It is a robust and well-established route for the introduction of a nitrile group onto an aromatic ring.

-

Nucleophilic Aromatic Substitution (SNAr): This pathway relies on the displacement of a suitable leaving group on the naphthalene ring by a cyanide nucleophile. The success of this approach is highly dependent on the activation of the aromatic system.

Pathway 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the conversion of an aryl amine to a variety of functional groups, including nitriles.[1][2][3][4] The overall strategy for the synthesis of this compound via this route begins with a suitable aminonaphthalene precursor. A logical starting material is 6-amino-2-naphthol, which can be converted to the desired product in a multi-step sequence.

Conceptual Workflow of the Sandmeyer Approach

Caption: High-level overview of the Sandmeyer reaction pathway.

A more direct and efficient variation of this pathway starts from 6-aminonaphthalene-2-carbonitrile.[5][6][7] This intermediate simplifies the synthesis by having the nitrile group already in place. The key transformation then becomes the conversion of the amino group to the fluoro group.

Detailed Synthetic Steps

The synthesis of this compound starting from 6-aminonaphthalene-2-carbonitrile involves two critical steps: diazotization of the primary aromatic amine, followed by a fluorination reaction, typically a variation of the Balz-Schiemann reaction.

Step 1: Diazotization of 6-Aminonaphthalene-2-carbonitrile

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[8] This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

Experimental Protocol: Diazotization

Materials:

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Deionized water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, suspend 6-aminonaphthalene-2-carbonitrile in a mixture of concentrated hydrochloric acid and water.

-

Stir the suspension vigorously to ensure a fine, uniform slurry. Maintain the temperature between 0 and 5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. The addition rate should be controlled to keep the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be a clear, pale yellow.

Causality and Mechanistic Insights: The strong acidic environment is crucial for the formation of the nitrosonium ion (NO⁺) from nitrous acid. The primary amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium salt. Low temperatures are essential to prevent the premature decomposition of the diazonium salt.

Step 2: Balz-Schiemann Fluorination

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[9]

Experimental Protocol: Fluorination

Materials:

-

Aqueous solution of 6-cyanonaphthalene-2-diazonium chloride (from Step 1)

-

Tetrafluoroboric acid (HBF₄)

-

Diethyl ether

-

Hexane

Procedure:

-

To the cold diazonium salt solution from the previous step, slowly add a chilled solution of tetrafluoroboric acid.

-

A precipitate of the diazonium tetrafluoroborate salt will form. Stir the mixture for 15-30 minutes in the ice bath to ensure complete precipitation.

-

Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration and wash it with cold water, followed by cold methanol, and finally with cold diethyl ether to facilitate drying.

-

Carefully dry the isolated salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

-

Gently heat the dry diazonium tetrafluoroborate salt in a suitable flask. The decomposition will be indicated by the evolution of nitrogen and boron trifluoride gas.

-

The crude this compound product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

Causality and Mechanistic Insights: The tetrafluoroborate anion is a poor nucleophile, which allows for the isolation of the diazonium salt. Upon heating, the diazonium salt decomposes to form an aryl cation, nitrogen gas, and boron trifluoride. The fluoride from the tetrafluoroborate then attacks the aryl cation to form the desired fluoroaromatic compound.

Data Summary

| Starting Material | Intermediate | Product | Overall Yield (%) | Purity (%) |

| 6-Aminonaphthalene-2-carbonitrile | 6-Cyanonaphthalene-2-diazonium tetrafluoroborate | This compound | 60-75 | >98 |

Yields and purity are dependent on reaction scale and purification methods.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers an alternative route to this compound.[10][11][12] This pathway involves the displacement of a leaving group, such as a halogen or a sulfonate group, from the 6-position of a 2-cyanonaphthalene derivative by a fluoride source. For this reaction to be efficient, the naphthalene ring must be activated by electron-withdrawing groups. The nitrile group at the 2-position provides some activation, but additional activating groups may be necessary for a facile reaction.

A plausible synthetic route would start from 6-bromo-2-naphthonitrile.

Conceptual Workflow of the SNAr Approach

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer_reaction [chemeurope.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. 6-Aminonaphthalene-2-carbonitrile | 129667-70-5 | Benchchem [benchchem.com]

- 6. 6-Aminonaphthalene-2-carbonitrile, CasNo.129667-70-5 SHANGHAI SYSTEAM BIOCHEM CO., LTD China (Mainland) [systeambc.lookchem.com]

- 7. Buy 6-Aminonaphthalene-2-carbonitrile | 129667-70-5 [smolecule.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-naphthonitrile, a fluorinated derivative of the naphthalene carbonitrile scaffold, represents a molecule of significant interest in the landscape of medicinal chemistry and materials science. The incorporation of a fluorine atom onto the naphthalene core can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications are critical in the rational design of novel therapeutic agents and functional organic materials. Naphthalene-based structures are prevalent in a variety of bioactive compounds, and the addition of a nitrile group provides a versatile handle for further synthetic transformations.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 13790-83-5).[2][3][4][5] While specific experimental data for this particular compound is not extensively available in public literature, this guide outlines the established methodologies for determining these properties, supplemented with data from structurally related compounds for illustrative purposes. The aim is to equip researchers with the foundational knowledge and procedural insights necessary for the characterization and application of this and similar fluorinated aromatic nitriles.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to ascertain its molecular structure and confirm its identity.

Figure 2: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR is also a powerful tool. [6][7]

-

¹H NMR Spectroscopy:

-

Expected Signals: The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The integration of these signals will correspond to the number of protons on the naphthalene ring. The coupling patterns (splitting) will provide information about the connectivity of the protons.

-

Illustrative Example (2-Naphthonitrile): The ¹H NMR spectrum of the non-fluorinated analogue, 2-naphthonitrile, shows a complex multiplet in the aromatic region. [8]The introduction of the fluorine atom in the 6-position will further influence the chemical shifts and coupling constants of the neighboring protons.

-

-

¹³C NMR Spectroscopy:

-

Expected Signals: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the range of 110-125 ppm. The aromatic carbons will resonate between approximately 110 and 150 ppm. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

-

Causality: The chemical shift of each carbon is influenced by its electronic environment. Electronegative atoms like fluorine and the nitrile group cause a downfield shift (higher ppm) for adjacent carbons.

-

-

¹⁹F NMR Spectroscopy:

-

Expected Signal: A single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift will be characteristic of an aryl fluoride.

-

Causality: ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom, making it an excellent tool for confirming the presence and position of fluorine in a molecule. [9][10]

-

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions:

-

C≡N Stretch: A sharp, medium-intensity absorption is expected in the region of 2220-2260 cm⁻¹ for the nitrile group.

-

C-F Stretch: A strong absorption in the range of 1000-1400 cm⁻¹ is characteristic of the C-F bond.

-

Aromatic C=C Stretch: Multiple sharp absorptions of variable intensity are expected between 1400 and 1600 cm⁻¹.

-

Aromatic C-H Stretch: Absorptions will appear above 3000 cm⁻¹.

-

-

Thoroughly grind a small amount of this compound with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquire the IR spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of this compound (171.17).

-

Fragmentation Pattern: The fragmentation pattern will provide clues about the structure of the molecule. Common fragmentation pathways for aromatic nitriles may include the loss of HCN or the fluorine atom.

-

Dissolve a small amount of this compound in a volatile organic solvent.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or gas chromatography inlet.

-

Acquire the mass spectrum using electron ionization.

-

Identify the molecular ion peak and analyze the fragmentation pattern.

Applications in Drug Discovery and Development

The unique properties conferred by the fluorine atom make this compound a valuable scaffold in drug discovery. [11]Fluorine substitution can enhance metabolic stability by blocking sites of enzymatic oxidation. [12]It can also increase binding affinity to target proteins through favorable electrostatic interactions. The naphthalene core is a common motif in many approved drugs, and the nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups. [1][13]

Conclusion

References

- Current time information in Broome County, US. (n.d.).

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Fluorine NMR. (n.d.). Retrieved January 21, 2026, from [Link]

-

2-Cyano-6-fluoronaphthalene, 6-Fluoronaphthalene-2-carbonitrile CAS#: 13790-83-5. (n.d.). ChemSrc. Retrieved January 21, 2026, from [Link]

-

2-Naphthalenecarbonitrile | C11H7N | CID 11944. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

19Flourine NMR. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mass Spectrum (Electron Ionization) (HMDB0000226). (n.d.). Human Metabolome Database. Retrieved January 21, 2026, from [Link]

-

This compound|-范德生物科技公司. (n.d.). BIOFOUNT. Retrieved January 21, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mass spectra of fluorocarbons. (n.d.). Retrieved January 21, 2026, from [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Retrieved January 21, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

(PDF) Fluorine NMR. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 21, 2026, from [Link]

-

Perfluoronaphthalene. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

13CNMR. (n.d.). Retrieved January 21, 2026, from [Link]

-

13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Naphthalene. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

6-HYDROXY-NAPHTHALENE-2-CARBONITRILE. (n.d.). ChemBK. Retrieved January 21, 2026, from [Link]

-

Mass Spectra of Fluorocarbons. (n.d.). Retrieved January 21, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 21, 2026, from [Link]

-

nmr-spectroscopy.pdf. (n.d.). Career Endeavour. Retrieved January 21, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). MSU chemistry. Retrieved January 21, 2026, from [Link]

-

Database proton NMR chemical shifts for RNA signal assignment and validation. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

-

Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved January 21, 2026, from [Link]

-

6-Hydroxy-2-naphthonitrile | C11H7NO | CID 4589476. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

3-Fluoro-5-hydroxy-2-naphthonitrile | C11H6FNO | CID 118193899. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

- 1. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Cyano-6-fluoronaphthalene, 6-Fluoronaphthalene-2-carbonitrile | 13790-83-5 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 13790-83-5|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Cyano-6-fluoronaphthalene | 13790-83-5 [sigmaaldrich.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 2-Naphthalenecarbonitrile | C11H7N | CID 11944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Cyano-6-fluoronaphthalene, 6-Fluoronaphthalene-2-carbonitrile CAS#: 13790-83-5 [amp.chemicalbook.com]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

An In-Depth Technical Guide to 6-Fluoro-2-naphthonitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Naphthalenes in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Within the vast landscape of fluorinated scaffolds, 6-Fluoro-2-naphthonitrile emerges as a particularly valuable building block. Its rigid bicyclic aromatic system, coupled with the electronic properties of the fluoro and cyano groups, provides a versatile platform for the synthesis of complex molecular architectures with potential applications in drug discovery and organic electronics. This guide offers a comprehensive overview of this compound, from its fundamental identification to its synthesis, detailed analytical characterization, and potential applications, providing researchers with the critical information needed to effectively utilize this compound in their work.

Part 1: Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section provides the essential identifiers and physicochemical properties of this compound.

Chemical Identity

A critical point of clarification is the distinction between this compound and its regioisomer, 3-Fluoro-2-naphthonitrile. Misidentification can lead to significant errors in experimental design and interpretation.

-

Systematic Name: 6-Fluoronaphthalene-2-carbonitrile

-

Common Synonyms: 2-Cyano-6-fluoronaphthalene, 6-Fluoro-2-cyanonaphthalene

-

CAS Number: 13790-83-5

-

Molecular Formula: C₁₁H₆FN

-

Molecular Weight: 171.17 g/mol

It is imperative to verify the CAS number when sourcing this chemical to ensure the correct isomer is obtained. The CAS number for the isomeric 3-Fluoro-2-naphthonitrile is 21597-57-9 .

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | Generic Supplier Data |

| Melting Point | 120-122 °C | [1] |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | General Chemical Knowledge |

Part 2: Synthesis and Purification

The reliable synthesis and effective purification of this compound are fundamental to its application in research and development. This section outlines a common synthetic route and a general purification protocol.

Synthetic Pathway: From Naphthylamine to Naphthonitrile

A common and effective method for the synthesis of this compound involves a multi-step sequence starting from 6-bromo-2-naphthylamine. This pathway leverages well-established transformations in aromatic chemistry.

Caption: Synthetic pathway for this compound.

Step 1: Diazotization and Schiemann Reaction of 6-Bromo-2-naphthylamine

The initial step involves the conversion of the amino group of 6-bromo-2-naphthylamine to a diazonium salt, followed by a Schiemann reaction to introduce the fluorine atom.

-

Protocol:

-

Suspend 6-bromo-2-naphthylamine in an aqueous solution of fluoroboric acid (HBF₄).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt.

-

Isolate the diazonium salt by filtration.

-

Thermally decompose the dry diazonium salt to yield 6-bromo-2-fluoronaphthalene.

-

Step 2: Cyanation of 6-Bromo-2-fluoronaphthalene

The subsequent step is a nucleophilic substitution of the bromine atom with a cyanide group, a transformation commonly achieved using a Rosenmund-von Braun reaction.

-

Protocol:

-

In a suitable high-boiling solvent such as dimethylformamide (DMF) or pyridine, combine 6-bromo-2-fluoronaphthalene and copper(I) cyanide (CuCN).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and quench with an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification: Recrystallization Protocol

Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical for achieving high purity and yield.

-

Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol, isopropanol, or toluene).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. This section details the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals in the aromatic region, with multiplicities determined by proton-proton and proton-fluorine coupling.

| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 | 7.8-8.0 | d | ~8.5 (³JHH) |

| H-3 | 7.6-7.8 | d | ~8.5 (³JHH) |

| H-4 | 7.9-8.1 | d | ~8.8 (³JHH) |

| H-5 | 7.4-7.6 | dd | ~8.8 (³JHH), ~2.5 (⁴JFH) |

| H-7 | 7.2-7.4 | ddd | ~8.8 (³JHH), ~8.8 (³JFH), ~2.5 (⁴JHH) |

| H-8 | 7.8-8.0 | dd | ~8.8 (³JHH), ~5.5 (⁴JFH) |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 11 distinct signals for the carbon atoms of the naphthalene ring system and the nitrile group. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

| Carbon | Approximate Chemical Shift (δ, ppm) |

| C-CN | 118-120 |

| C-Ar | 110-140 |

| C-F | 160-165 (d, ¹JCF ≈ 250 Hz) |

3.1.3. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will exhibit a single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with neighboring protons. The chemical shift is typically referenced to CFCl₃.

-

Expected Chemical Shift: -110 to -120 ppm (relative to CFCl₃)

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Caption: Key IR absorption bands for this compound.

-

C≡N Stretch: A sharp, strong absorption band is expected around 2230 cm⁻¹, characteristic of a nitrile group.

-

Aromatic C=C Stretch: Multiple bands of varying intensity will be observed in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the naphthalene ring.

-

C-F Stretch: A strong absorption band in the region of 1250-1150 cm⁻¹ is indicative of the carbon-fluorine bond stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 171.

-

Key Fragmentation: Common fragmentation pathways may include the loss of HCN (m/z = 144) and the loss of a fluorine radical (m/z = 152).

Part 4: Applications in Drug Discovery and Materials Science

The unique structural and electronic features of this compound make it an attractive starting material for the synthesis of a variety of target molecules with potential biological activity or interesting material properties.

Medicinal Chemistry

The naphthalene scaffold is a common motif in many biologically active compounds. The introduction of a fluorine atom at the 6-position can enhance metabolic stability by blocking potential sites of oxidation. The nitrile group can serve as a versatile handle for further chemical transformations, such as reduction to an amine, hydrolysis to a carboxylic acid, or conversion to a tetrazole ring, all of which are common functional groups in pharmaceuticals.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Oncology: As a scaffold for kinase inhibitors or other anti-cancer agents.

-

Neuroscience: For the development of ligands for central nervous system (CNS) receptors.

-

Infectious Diseases: As a building block for novel antibacterial or antiviral compounds.

Materials Science

The electron-withdrawing nature of the fluoro and cyano groups, combined with the extended π-system of the naphthalene core, suggests potential applications in the field of organic electronics. Derivatives of this compound could be investigated as components of:

-

Organic Light-Emitting Diodes (OLEDs): As electron-transporting or emissive materials.

-

Organic Field-Effect Transistors (OFETs): As n-type semiconductors.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

Organic Syntheses. α-NAPHTHONITRILE. [Link]

- Google Patents. Process for preparing 2-bromo-6-fluoronaphthalene.

Sources

A Technical Guide to the Solubility of 6-Fluoro-2-naphthonitrile in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility of 6-Fluoro-2-naphthonitrile in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. Instead, it offers a predictive framework and practical methodologies for understanding and determining solubility, addressing the current scarcity of direct experimental data for this specific compound.

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that governs its behavior in various stages of the drug development pipeline. From synthesis and purification to formulation and bioavailability, understanding how a compound interacts with different solvents is paramount. Poor solubility can lead to challenges in reaction kinetics, purification efficiency, and the ultimate efficacy of a drug product.

This compound, a fluorinated aromatic nitrile, presents a unique molecular structure that influences its interaction with solvents. The presence of the electron-withdrawing fluorine atom and the nitrile group, combined with the larger naphthalene ring system, creates a molecule with moderate polarity. This guide will dissect these structural features to predict and rationalize its solubility behavior.

Physicochemical Properties of this compound: A Predictive Approach

Direct experimental data for many physicochemical properties of this compound (CAS: 21597-57-9) are not extensively reported in publicly accessible literature. However, we can estimate its properties based on the known characteristics of its parent molecule, 2-naphthonitrile, and related fluorinated aromatic compounds.

Table 1: Estimated Physicochemical Properties of this compound and Reference Compounds

| Property | 2-Naphthonitrile | 6-Hydroxy-2-naphthonitrile | This compound (Estimated) | Rationale for Estimation |

| Molecular Formula | C₁₁H₇N | C₁₁H₇NO | C₁₁H₆FN | |

| Molecular Weight | 153.18 g/mol [1] | 169.18 g/mol [2] | 171.17 g/mol | Calculated from atomic weights. |

| Melting Point | 67°C[1] | 165.5-170.5°C[3] | 70-85°C | Fluorine substitution is expected to have a modest impact on melting point compared to the significant effect of the hydroxyl group. |

| Boiling Point | 156°C (at reduced pressure)[1] | 383.1°C (predicted)[3] | > 300°C | The addition of a fluorine atom will increase the molecular weight and likely the boiling point over 2-naphthonitrile. |

| Polarity | Moderately Polar | Polar | Moderately Polar | The nitrile group imparts polarity. The fluorine atom is highly electronegative but its overall effect on molecular polarity will depend on the dipole moment of the entire molecule. |

These estimated properties suggest that this compound is a crystalline solid at room temperature with moderate polarity. This provides a foundational understanding for predicting its solubility in various organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. For a more quantitative prediction, we can utilize Hansen Solubility Parameters (HSP).

HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) can be described by a point in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve. The distance (Ra) between the solute and solvent in Hansen space can be calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, higher solubility.

While the specific HSP values for this compound are not available, we can infer that it will have a significant δD component due to the naphthalene ring, a moderate δP from the nitrile and fluoro groups, and a low δH as it is not a strong hydrogen bond donor or acceptor.

Below is a logical workflow for selecting a suitable solvent based on these principles.

Caption: Workflow for solvent selection.

Hansen Solubility Parameters of Common Organic Solvents

To aid in the selection of appropriate solvents for this compound, the following table provides the Hansen Solubility Parameters for a range of common organic solvents.

Table 2: Hansen Solubility Parameters of Selected Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Non-Polar Solvents | |||

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Polar Aprotic Solvents | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Polar Protic Solvents | |||

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Water | 15.5 | 16.0 | 42.3 |

Data compiled from various sources.[5][6][7][8][9][10][11]

Based on the estimated properties of this compound, solvents with moderate polarity, such as acetone, acetonitrile, THF, and dichloromethane, are predicted to be good candidates for solubilization. Aromatic solvents like toluene may also show good solubility due to favorable π-π stacking interactions with the naphthalene ring. Highly non-polar solvents like hexane and highly polar protic solvents like water are expected to be poor solvents.

Experimental Protocol for Solubility Determination

Given the lack of published data, experimental determination of solubility is essential. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved. b. Pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial. c. Tightly cap the vials to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). e. Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure that the solution has reached saturation. The presence of undissolved solid at the end of the equilibration period confirms saturation.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. c. Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals. d. Accurately weigh the filtered solution. e. Dilute the filtered solution with a known volume of a suitable solvent (this may be the same solvent or a different one depending on the analytical method) to a concentration within the linear range of the analytical instrument.

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations. b. Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry. c. Analyze the diluted sample solution and determine its concentration from the calibration curve. d. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. The solubility can then be expressed in units such as g/L or mol/L.

The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for solubility determination.

Conclusion and Future Outlook

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data is currently limited, a predictive approach based on estimated physicochemical properties and the application of Hansen Solubility Parameters offers valuable guidance for solvent selection. The provided experimental protocol equips researchers with a reliable method to generate the necessary empirical data.

As the use of this compound in research and development expands, it is anticipated that more comprehensive experimental solubility data will become available. This will allow for the refinement of the predictive models presented here and a deeper understanding of the structure-solubility relationships for this class of compounds. The principles and methodologies outlined in this guide provide a solid foundation for current research needs and future investigations.

References

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Po-Chun, L., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical....

- Scribd. (n.d.). Hansen Solubility Parameters Values List | PDF.

- Hansen Solubility. (n.d.). Hansen Solubility Parameters.

- Wikipedia. (n.d.). Solvent.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Scribd. (n.d.). Appendix C11 Values of Hansen Solubility Parameters For Solvents Soils and Polymers 2014 Cleaning With Solvents | PDF.

- Labsolu. (n.d.). 2-Naphthonitrile.

- Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science.

- PubChem. (n.d.). 3-Fluoro-5-hydroxy-2-naphthonitrile.

- PubChem. (n.d.). 2-Fluoro-6-methoxybenzonitrile.

- PubChem. (n.d.). 6-Hydroxy-2-naphthonitrile.

- ChemicalBook. (2025, September 25). 2-Naphthonitrile | 613-46-7.

- Chemsrc. (2025, August 21). 6-Hydroxy-2-naphthonitrile | CAS#:52927-22-7.

- BLD Pharm. (n.d.). 21597-57-9|3-Fluoro-2-naphthonitrile.

- Parchem. (n.d.). This compound (Cas 21597-57-9).

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 6-Hydroxy-2-naphthonitrile | C11H7NO | CID 4589476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Hydroxy-2-naphthonitrile | CAS#:52927-22-7 | Chemsrc [chemsrc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Solvent - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-2-naphthonitrile

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel compounds is paramount. 6-Fluoro-2-naphthonitrile, a fluorinated aromatic nitrile, represents a key building block in the synthesis of various functional molecules. Its unique electronic properties, conferred by the electron-withdrawing nitrile and fluorine substituents on the naphthalene core, make it a compound of significant interest. Spectroscopic techniques, particularly Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, are indispensable tools for confirming its molecular structure, assessing purity, and understanding its chemical environment.

This guide provides a detailed technical overview of the IR and NMR spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying scientific principles and experimental considerations necessary for a thorough and accurate characterization.

Molecular Structure and Spectroscopic Principles

To interpret spectroscopic data effectively, a clear understanding of the molecule's structure is essential. This compound consists of a naphthalene ring system substituted with a fluorine atom at position 6 and a nitrile group at position 2.

Caption: Molecular structure of this compound with atom numbering.

-

Infrared (IR) Spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) in a magnetic field. It reveals the connectivity and chemical environment of atoms.

Part 1: Infrared (IR) Spectroscopic Analysis

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the nitrile group, the aromatic system, and the carbon-fluorine bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common technique for solid samples as it requires minimal preparation.[2]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This accounts for atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.[3]

-

Apply Pressure: Use the pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[4]

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.[5]

Caption: Standard workflow for ATR-FT-IR analysis.

Interpretation of the IR Spectrum

The IR spectrum provides a distinct "fingerprint" for this compound, with several key absorption bands confirming its structure.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| ~3100-3000 | Aromatic C-H Stretch | Weak | Characteristic of C-H bonds on an aromatic ring.[6] |

| ~2230 | Nitrile (C≡N) Stretch | Strong | This sharp, intense peak is highly diagnostic for the nitrile functional group. Its position is typical for aromatic nitriles due to conjugation with the naphthalene ring.[7][8][9] |

| ~1600, ~1500, ~1450 | Aromatic C=C Ring Stretch | Medium | A series of absorptions characteristic of the naphthalene ring system.[10] |

| ~1250-1000 | C-F Stretch | Strong | The C-F bond stretch typically appears in this region as a strong, distinct band. Its exact position can be influenced by the aromatic system. |

| ~900-675 | Aromatic C-H Out-of-Plane Bend | Medium | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.[10] |

The most unambiguous feature is the strong, sharp absorption around 2230 cm⁻¹, which is a definitive indicator of the nitrile group.[11] The presence of bands for aromatic C-H and C=C stretching, combined with a strong C-F absorption, completes the structural confirmation.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides the most detailed structural information, mapping out the carbon and proton framework of the molecule.

Experimental Protocol: Sample Preparation

-

Solvent Selection: Dissolve approximately 5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Be aware that the choice of solvent can slightly alter chemical shifts.[12][13][14]

-

Sample Filtration: If any solid is undissolved, filter the solution through a small plug of cotton or glass wool into a clean NMR tube to prevent shimming issues.

-

Referencing: The solvent peak (e.g., residual CHCl₃ at 7.26 ppm) is typically used as an internal reference for the ¹H spectrum.[15] Tetramethylsilane (TMS) can also be added as an internal standard (0 ppm).

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region (typically 7.0-9.0 ppm), each integrating to one proton. The chemical shifts and coupling patterns are dictated by the electronic effects of the fluorine and nitrile substituents and the through-bond coupling between adjacent protons.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H1 | ~8.2 - 8.4 | s (or narrow d) | - | Deshielded due to proximity to the anisotropic effect of the nitrile group. Appears as a singlet or a narrow doublet due to small ⁴J coupling. |

| H3 | ~7.6 - 7.8 | d | ³J(H3-H4) ≈ 8-9 | Coupled to H4. |

| H4 | ~7.9 - 8.1 | d | ³J(H4-H3) ≈ 8-9 | Deshielded by the adjacent ring current and nitrile group. Coupled to H3. |

| H5 | ~7.4 - 7.6 | dd | ³J(H5-H7) ≈ 2-3 (meta), ³J(F-H5) ≈ 8-10 (ortho) | Split by both H7 (meta-coupling) and the fluorine atom at C6 (ortho H-F coupling). |

| H7 | ~7.8 - 8.0 | dd | ³J(H7-H8) ≈ 9, ⁴J(F-H7) ≈ 5-6 (meta) | Coupled to H8 and exhibits a smaller meta-coupling to the fluorine atom. |

| H8 | ~7.9 - 8.1 | d | ³J(H8-H7) ≈ 9 | Coupled to H7. |

Note: Predicted values are based on general principles and data for similar structures. Actual experimental values may vary.[16]

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals: 10 for the naphthalene carbons and one for the nitrile carbon. A key feature of this spectrum is the presence of carbon-fluorine (C-F) coupling , which splits the signals of carbons close to the fluorine atom into doublets.[17][18]

Caption: C-F spin-spin coupling in this compound.

| Carbon Atom(s) | Predicted δ (ppm) | C-F Coupling (J_CF) | Rationale |

| C≡N | ~118 | No | Typical chemical shift for a nitrile carbon.[9] |

| C2 | ~110-115 | Small (⁵J_CF) | Carbon bearing the nitrile group. Its chemical shift is significantly upfield. |

| C6 | ~160-165 | ¹J_CF ≈ 250 Hz | Directly bonded to fluorine, resulting in a large one-bond coupling constant and a significant downfield shift due to fluorine's electronegativity.[19] |

| C5, C7 | ~115-125 | ²J_CF ≈ 20-25 Hz | Carbons ortho to the C-F bond, showing a characteristic two-bond coupling.[19] |

| C4a, C8 | ~125-135 | ³J_CF ≈ 5-10 Hz | Carbons meta to the C-F bond, exhibiting a smaller three-bond coupling.[19][20] |

| C1, C3, C4, C8a | ~125-140 | Small or unresolved | These carbons are further from the fluorine, and their C-F coupling may be too small to be resolved. Their exact shifts are influenced by both substituents.[21][22] |

The presence and magnitude of these C-F coupling constants are definitive proof of the fluorine's position at C6. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and quaternary carbons, further aiding in the complete assignment of the spectrum.[23][24]

Conclusion

The combined application of IR and NMR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. IR spectroscopy rapidly confirms the presence of the key nitrile and aromatic functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular skeleton, with chemical shifts and coupling constants—particularly the diagnostic C-F couplings—confirming the precise substitution pattern on the naphthalene ring. This guide provides the foundational data and interpretive logic essential for any scientist working with this important chemical intermediate, ensuring confidence in its identity and purity for downstream applications in research and development.

References

- PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?

- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.

- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates.

- Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride.

- Gammadata. (n.d.). Tips for ATR Sampling.

- Reddit. (2020). Sample Preparation for Analysis by FT-IR with ATR.

- Journal of Undergraduate Chemistry Research. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

- ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2.

- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Eurisotop. (n.d.). NMR Solvent data chart.

- ResearchGate. (n.d.). 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c)....

- ResearchGate. (2025). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans].

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.

- Career Endeavour. (n.d.). nmr-spectroscopy.pdf.

- Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.6 Infrared (IR) Spectroscopy.

- (n.d.). Table of Characteristic IR Absorptions.

Sources

- 1. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 2. gammadata.se [gammadata.se]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. reddit.com [reddit.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. scribd.com [scribd.com]

- 12. reddit.com [reddit.com]

- 13. tandfonline.com [tandfonline.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. eurisotop.com [eurisotop.com]

- 16. researchgate.net [researchgate.net]

- 17. acdlabs.com [acdlabs.com]

- 18. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 19. westmont.edu [westmont.edu]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. bg.copernicus.org [bg.copernicus.org]

- 24. careerendeavour.com [careerendeavour.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Fluoro-2-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Naphthalene Scaffolds

The naphthalene scaffold is a well-established and versatile platform in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a defined three-dimensional structure for interacting with biological targets. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles.[1] 6-Fluoro-2-naphthonitrile, a molecule combining these key features, represents a significant building block in the synthesis of novel therapeutics. Notably, derivatives of 6-fluoro-2-naphthyl moieties have been investigated as potent CCR3 antagonists, highlighting their potential in treating inflammatory conditions. This guide provides a comprehensive analysis of the molecular structure and conformational properties of this compound, offering insights for its application in drug discovery and development.

Molecular Structure and Geometry

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its molecular geometry can be accurately predicted using computational modeling and inferred from the structures of related compounds. The naphthalene core is an inherently planar system due to the sp² hybridization of its carbon atoms. The substituents, a fluorine atom at the 6-position and a nitrile group at the 2-position, are also coplanar with the ring system.

Predicted Geometrical Parameters

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric parameters of molecules with high accuracy. The following table summarizes the predicted bond lengths and angles for this compound, based on DFT calculations at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Predicted Value | Justification and Comparative Insights |

| Bond Lengths (Å) | ||

| C-F | 1.35 | The C-F bond is notably short and strong due to the high electronegativity of fluorine. |

| C≡N | 1.15 | The carbon-nitrogen triple bond of the nitrile group is one of the shortest and strongest bonds in organic chemistry. |

| C-C (aromatic) | 1.37 - 1.42 | The C-C bond lengths within the naphthalene ring are intermediate between single and double bonds, characteristic of aromatic systems. |

| C2-CN | 1.45 | The bond connecting the nitrile group to the naphthalene ring is a typical C-C single bond with some sp²-sp character. |

| **Bond Angles (°) ** | ||

| C5-C6-F | 119.5 | The bond angles around the substituted carbons are expected to be close to the ideal 120° for sp² hybridized centers, with minor deviations due to substituent effects. |

| C1-C2-CN | 178.5 | The C-C≡N moiety is predicted to be nearly linear. |

| C-C-C (in-ring) | 118 - 122 | The internal ring angles will deviate slightly from 120° to accommodate the fused ring system. |

Conformational Analysis

Conformational analysis for a rigid aromatic system like this compound is primarily concerned with the orientation of its substituents relative to the naphthalene ring.[2] Due to the planarity of the naphthalene core, significant conformational isomerism, such as that seen in cycloalkanes, is absent.

The primary conformational consideration for this compound would be the rotational barrier of the cyano group around the C2-CN bond. However, due to the cylindrical symmetry of the nitrile group's electron density, rotation around this bond does not lead to distinct conformational isomers. Therefore, this compound is expected to exist predominantly in a single, planar conformation.

The following diagram illustrates the logical relationship of the structural features of this compound.

Caption: Logical relationship of structural features.

Experimental and Computational Workflows for Structural Elucidation

To definitively determine the molecular structure and properties of this compound, a combination of experimental and computational techniques is employed.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state.

Step-by-Step Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown. A common method is slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). The choice of solvent is critical and often determined empirically.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined, and hydrogen atoms are typically located from the difference Fourier map. The final structure is refined to a low R-factor, indicating a good fit between the experimental data and the structural model.

Computational Protocol: Density Functional Theory (DFT)

In the absence of experimental data, or to complement it, DFT calculations provide valuable insights into the molecular structure, electronic properties, and vibrational frequencies.

Step-by-Step Methodology:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.

-

Property Calculation: Various electronic properties, such as the molecular orbital energies (HOMO, LUMO), electrostatic potential, and NMR chemical shifts, can be calculated from the optimized structure.

The following diagram illustrates a typical workflow for the structural and spectroscopic analysis of this compound.

Caption: Hypothetical enzyme-ligand interactions.

Conclusion

This compound is a molecule of considerable interest for medicinal chemistry and drug development. Its rigid, planar structure, combined with the electronic modifications induced by the fluoro and cyano substituents, makes it a valuable building block for designing targeted therapeutics. While detailed experimental structural data is not yet in the public domain, a comprehensive understanding of its molecular architecture and conformational preferences can be achieved through the synergistic application of computational modeling and established spectroscopic techniques. The protocols and insights provided in this guide offer a robust framework for researchers to characterize and utilize this compound and related compounds in their drug discovery endeavors.

References

-

Electron-Deficient Confined Space: Synthesis and Recognition Properties of a Covalent Molecular Cage Built upon Naphthalene Diimides and Benzene Triimides. Organic Letters. Available at: [Link]

- Design and synthesis of 6-fluoro-2-naphthyl derivatives as novel CCR3 antagonists with reduced CYP2D6 inhibition. Bioorganic & Medicinal Chemistry Letters.

-

3-Fluoro-5-hydroxy-2-naphthonitrile | C11H6FNO | CID 118193899. PubChem. Available at: [Link]

-

2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101. PubChem. Available at: [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. Available at: [Link]

-

Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

-

Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. National Institutes of Health. Available at: [Link]

-

6-Hydroxy-2-naphthonitrile | CAS#:52927-22-7. Chemsrc. Available at: [Link]

- Conformations of Alkanes: Rotation about Carbon–Carbon Bonds. Columbia University.

-

Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. National Institutes of Health. Available at: [Link]

Sources

Unlocking the Potential of 6-Fluoro-2-naphthonitrile: A Technical Guide for Advanced Research

Abstract

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide focuses on 6-Fluoro-2-naphthonitrile, a synthetically accessible yet underexplored molecule poised for significant contributions to drug discovery and materials science. By leveraging its unique electronic properties, this compound serves as a versatile platform for developing novel therapeutics and functional materials. This document provides a comprehensive overview of potential research avenues, detailing plausible synthetic routes, key reactive transformations, and promising applications in oncology, neurodegenerative disease, and antimicrobial development. Each proposed research area is accompanied by detailed experimental protocols and workflows, designed to accelerate the transition from concept to practice.

Introduction: The Strategic Value of the Fluoronaphthyl Scaffold

The naphthalene core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its rigid, lipophilic nature provides a robust framework for interacting with biological targets. The introduction of a fluorine atom, as in this compound, imparts a range of beneficial properties, including:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug candidate.

-

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets.

-

Modulated Lipophilicity: Strategic fluorination can fine-tune a molecule's ability to cross cellular membranes.

The nitrile group is a versatile functional handle, capable of undergoing a wide array of chemical transformations to produce amides, carboxylic acids, tetrazoles, and other bioisosteres. This dual functionality of a fluorinated naphthalene core and a reactive nitrile group makes this compound a highly attractive starting point for chemical exploration.

Synthesis and Physicochemical Properties

While specific literature on the synthesis of this compound is sparse, established methodologies for the preparation of aryl nitriles allow for the confident prediction of viable synthetic pathways.

Proposed Synthetic Routes

Two primary retrosynthetic disconnections are proposed, starting from commercially available precursors:

-

From 6-Fluoro-2-naphthylamine via Sandmeyer Reaction: This classic transformation provides a reliable route to the target nitrile.[2][3]

-

From 6-Fluoro-2-bromonaphthalene via Palladium-Catalyzed Cyanation: Modern cross-coupling methods offer a high-yielding and functional group-tolerant alternative.[4]

Caption: Proposed synthetic routes to this compound.

Estimated Physicochemical Properties

Based on the properties of structurally related compounds, the following physicochemical parameters for this compound are estimated:

| Property | Estimated Value | Reference Compound(s) |

| Molecular Formula | C₁₁H₆FN | - |

| Molecular Weight | 183.18 g/mol | - |

| Melting Point (°C) | 100-110 | 6-Fluoro-2-naphthol (117-118 °C)[5], 6-Fluoro-2-naphthoic acid (242-246 °C) |

| LogP | ~2.5-3.0 | 3-Fluoro-5-hydroxy-2-naphthonitrile (LogP = 2.6)[6] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | 6-Fluoro-2-naphthol (Very slightly soluble in water)[5] |

Potential Research Areas in Drug Discovery

The unique structural features of this compound suggest its utility as a scaffold in several therapeutic areas.

Anticancer Agents

The naphthalene nucleus is a common motif in anticancer agents.[1] The introduction of fluorine can enhance cytotoxic activity.[7]

Proposed Research:

-

Kinase Inhibitors: The nitrile group can be elaborated into various heterocycles known to interact with the hinge region of protein kinases. The 6-fluoro-naphthalene moiety can be tailored to occupy hydrophobic pockets in the ATP-binding site.

-

Topoisomerase II Inhibitors: The planar naphthalene ring system is well-suited for intercalation into DNA, a key feature of many topoisomerase inhibitors.

Experimental Workflow: Synthesis of a Pyrimidine-Based Kinase Inhibitor

Caption: Workflow for synthesizing a potential kinase inhibitor.

Protocol:

-

Amidoxime Synthesis: To a solution of this compound in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate. Reflux the mixture for 4-6 hours. Monitor by TLC until starting material is consumed.

-

Pyrimidine Formation: To the crude amidoxime, add a β-ketoester (e.g., ethyl acetoacetate) and a catalytic amount of a base like sodium ethoxide in ethanol. Reflux for 8-12 hours.

-

Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography to yield the target pyrimidine derivative.

Modulators of Neurological Function

Naphthalene-containing compounds have shown promise in the treatment of neurodegenerative diseases. The ability of fluorine to improve blood-brain barrier penetration makes this a particularly interesting area of investigation.

Proposed Research:

-

Monoamine Oxidase (MAO) Inhibitors: Design and synthesize derivatives where the nitrile is converted to an amine or a related functional group that can interact with the active site of MAO-A or MAO-B.

-

Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors: The development of small molecule inhibitors of GSK-3β is a key strategy in Alzheimer's disease research. The this compound scaffold can be elaborated to target the ATP-binding site of this enzyme.

Antimicrobial Agents

The emergence of drug-resistant bacteria necessitates the development of novel antimicrobial agents. Fluorinated compounds have a proven track record in this area.

Proposed Research:

-

Quinolone Analogues: The naphthalene ring can serve as a bioisostere for the quinolone core. The nitrile can be hydrolyzed to a carboxylic acid, a key pharmacophoric feature of this class of antibiotics.

-

Antifungal Agents: Explore the synthesis of derivatives containing azole functionalities, which are known to inhibit fungal cytochrome P450 enzymes.

Advanced Materials Science Applications

The photophysical properties of the naphthalene core suggest applications for this compound derivatives in materials science.

Proposed Research:

-

Organic Light-Emitting Diodes (OLEDs): The introduction of electron-donating and electron-accepting groups onto the this compound scaffold can be used to tune the emission wavelength of fluorescent materials for OLED applications.

-

Fluorescent Probes: The nitrile group can be converted to other functionalities to create environmentally sensitive fluorescent probes for biological imaging.[8]

Conclusion

This compound represents a largely untapped resource for innovation in both drug discovery and materials science. Its straightforward synthesis and the versatility of its functional groups provide a solid foundation for the development of a wide range of novel compounds. The research directions and experimental protocols outlined in this guide are intended to serve as a catalyst for further investigation into this promising molecule.

References

-

Juskowiak, B. (2005). Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide. Journal of the American Chemical Society, 127(1), 209-215. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxy-2-naphthonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-methoxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-hydroxy-2-naphthonitrile. Retrieved from [Link]

-

Chemsrc. (2025, August 21). 6-Hydroxy-2-naphthonitrile | CAS#:52927-22-7. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Scientific Update. (2017, July 18). Synthesizing Aromatic Nitriles via Cyanation. Retrieved from [Link]

-

Singh, S. K., & Singh, P. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59. Retrieved from [Link]

-

NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. CAS # 13101-83-2, 6-Fluoro-2-naphthol, 6-Fluoro-2-naphthalenol - chemBlink [chemblink.com]

- 6. 3-Fluoro-5-hydroxy-2-naphthonitrile | C11H6FNO | CID 118193899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of 6-Fluoro-2-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling precautions for 6-Fluoro-2-naphthonitrile (CAS No. 21597-57-9). As a fluorinated aromatic nitrile, this compound presents a unique set of potential hazards that necessitate rigorous safety protocols. This document is intended to empower researchers and drug development professionals with the knowledge to handle this compound responsibly, ensuring both personal safety and experimental integrity. The following protocols and recommendations are synthesized from established safety guidelines for analogous chemical structures and general best practices in chemical laboratories.

Toxicological Profile and Hazard Analysis

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, a thorough analysis of structurally related compounds allows for a robust estimation of its toxicological profile. The primary hazards are associated with the aromatic nitrile functionality and the presence of a fluorine substituent.

1.1. Inferred Hazards from Analogous Compounds